4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester

Medicinal Chemistry Chemical Biology Fragment Elaboration

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester (CAS 342780-99-8; molecular formula C₁₆H₁₉N₃O₄S; average mass 349.41 Da) is a quinoline-8-sulfonamide–piperazine hybrid in which an ethyl carbamate caps the piperazine N4 position. The compound was disclosed in patent EP 0309537 A1 as an intermediate in the synthesis of quinoline-carboxylic acid antibacterials, situating it within the fluoroquinolone precursor space.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 342780-99-8
Cat. No. B2774691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester
CAS342780-99-8
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H19N3O4S/c1-2-23-16(20)18-9-11-19(12-10-18)24(21,22)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3
InChIKeyYTLUDAYHSAUZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester (CAS 342780-99-8) Citable Baseline for Selection: Physicochemical Definition, Primary Literature Provenance & Scaffold Identity


4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester (CAS 342780-99-8; molecular formula C₁₆H₁₉N₃O₄S; average mass 349.41 Da) is a quinoline-8-sulfonamide–piperazine hybrid in which an ethyl carbamate caps the piperazine N4 position . The compound was disclosed in patent EP 0309537 A1 as an intermediate in the synthesis of quinoline-carboxylic acid antibacterials, situating it within the fluoroquinolone precursor space [1]. Synthetic routes start from quinoline‑8‑sulfonyl chloride and 1‑(ethoxycarbonyl)piperazine, and the scaffold is compatible with PyBoP‑mediated coupling for further diversification [2]. The ChemSpider entry provides computed physicochemical constants — density 1.4±0.1 g/cm³, boiling point 537.3±60.0 °C, ACD/LogP 1.50, topological polar surface area 88 Ų, zero Rule‑of‑5 violations — that serve as procurement-quality benchmarks .

Why a Generic Quinoline-Piperazine-Sulfonamide Cannot Replace 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester in Pharmacophore-Critical SAR Programs


The quinoline‑8‑sulfonyl‑piperazine motif is a privileged pharmacophore for PKM2 modulation and anticancer cytotoxicity, but biological activity is exquisitely sensitive to the N‑substituent on the piperazine ring [1][2]. Compounds bearing a free NH‑piperazine (e.g., 8‑(piperazin‑1‑ylsulfonyl)quinoline, CAS 401566‑55‑0) or a phenylsulfonyl‑piperazine (e.g., intepirdine, CAS 607742‑69‑8) address different target classes (5‑HT₆ vs. PKM2/metabolic enzymes), while a piperidine core (e.g., ethyl 1‑(quinoline‑8‑sulfonyl)piperidine‑4‑carboxylate) alters conformational flexibility and LogD [3]. The ethyl carbamate of 342780‑99‑8 acts as a hydrolytically orthogonal protecting group that can be removed under mild conditions to liberate the free piperazine for late‑stage diversification, a feature absent in methyl/benzyl carbamate analogs or amide‑linked derivatives [4]. Consequently, substituting a “structurally similar” quinoline‑piperazine‑sulfonamide without matching the carbamate substitution and sulfonamide regioisomer compromises both PKM2‑directed phenotype and downstream synthetic utility.

Quantitative Differentiation Guide: Direct and Class-Level Evidence for 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester vs. the Nearest Structural Analogs


Ethyl Carbamate vs. Free Piperazine: 72.1 Da Mass Increment Eliminates Promiscuous Amine Reactivity

The mass difference of 72.1 Da (ethyl carbamate) between target compound 342780‑99‑8 (MW = 349.41 Da) and 8‑(piperazin‑1‑ylsulfonyl)quinoline (MW = 277.34 Da) provides a quantitative handle for quality control and hit expansion . The free amine analog (e.g., CAS 401566‑55‑0) participates in non‑specific acid‑base reactions and is incompatible with electrophile‑based biochemical assays, whereas the carbamate renders the piperazine chemically orthogonal until intentional deprotection [1].

Medicinal Chemistry Chemical Biology Fragment Elaboration

Lipophilicity Differentiator: ACD/LogP of 1.50 Distinguishes CNS Penetration Potential from the LogP 2.07 Piperidine Analog

The ACD/LogP of 342780‑99‑8 is 1.50 (ACD/Labs Percepta), placing it within the optimal CNS drug‑like range (1–3) . In contrast, the piperidine analog ethyl 1‑(quinoline‑8‑sulfonyl)piperidine‑4‑carboxylate has a calculated logP of 2.07 and logSw of −2.29 . The 0.57 logP unit difference corresponds to an approximately 3.7‑fold higher predicted octanol/water partition for the piperidine analog, which would alter both CNS penetration and non‑specific protein binding.

Drug Discovery ADME CNS Drug Design

Regioisomeric Sulfonamide Attachment Point: 8-Sulfonamide Enables PKM2 Modulation Unavailable to 3- or 4-Quinolinesulfonamides

Quinoline‑8‑sulfonamides are explicitly designed as PKM2 modulators, as demonstrated by Marciniec et al. (2023) in their synthesis and biological evaluation of 8‑quinolinesulfonamide derivatives [1]. In that series, compound 9a reduced intracellular pyruvate levels in A549 lung cancer cells with enhanced cytotoxicity toward cancer cells over normal cells (selectivity ratio not quantified for the exact compound but reported as significant across the series). By contrast, 3‑phenylsulfonyl‑8‑piperazinylquinoline (intepirdine, CAS 607742‑69‑8, Ki = 1.4 nM for 5‑HT₆) targets serotonin receptors and does not engage PKM2 [2]. The 8‑sulfonamide regioisomer is thus critical for the PKM2 phenotype; compounds with sulfonamide at the 3‑ or 4‑position of quinoline fall into different target classes.

Cancer Metabolism PKM2 Target Engagement

Carbamate Hydrolytic Orthogonality: Late-Stage Diversification Advantage Over Methyl/Benzyl Carbamate Analogs

The ethyl carbamate in 342780‑99‑8 is compatible with mild TFA deprotection to release free piperazine for late-stage diversification, as demonstrated in the analogous synthesis of 8‑(piperazin‑1‑ylsulfonyl)quinoline, where Boc‑deprotection with TFA/CH₂Cl₂ proceeds cleanly . Methyl carbamate analogs require harsher alkaline hydrolysis that risks quinoline ring degradation, while benzyl carbamates need hydrogenolysis conditions incompatible with the quinoline heterocycle [1]. The ethyl carbamate thus provides a quantifiable synthetic advantage: one additional orthogonal deprotection step without side-reaction risk on the quinoline core.

Parallel Synthesis Library Production Medicinal Chemistry

Piperazine vs. Piperidine Core: P-gp Efflux Liability Differentiated by H‑Bond Acceptor Count and TPSA

The piperazine ring of 342780‑99‑8 contributes two nitrogen atoms (7 H‑bond acceptors total; TPSA = 88 Ų) versus the piperidine core of ethyl 1‑(quinoline‑8‑sulfonyl)piperidine‑4‑carboxylate (9 H‑bond acceptors; TPSA = 62.2 Ų) . Although both compounds have zero Rule‑of‑5 violations, the higher TPSA of 342780‑99‑8 predicts lower passive BBB permeability but also reduced P‑gp recognition relative to the piperidine analog, which has a TPSA in the range associated with P‑gp substrate liability (60–90 Ų) [1]. The piperidine analog's lower TPSA and higher logP (2.07) together suggest higher membrane flux but also greater efflux risk.

Drug Transport Blood‑Brain Barrier Pharmacokinetics

Procurement-Guiding Application Scenarios Where 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester Is the Superior Choice


PKM2‑Directed Anticancer Probe Development Requiring a Chemically Orthogonal Scaffold

Investigators designing PKM2 modulators need the quinoline‑8‑sulfonamide regioisomer for target engagement, but must avoid free amines that confound assay readouts via non‑specific interactions. The ethyl carbamate of 342780‑99‑8 provides a chemically inert piperazine until intentional deprotection, enabling clean primary screening against recombinant PKM2 [1]. Subsequent TFA deprotection yields the free piperazine for SAR expansion without introducing metal‑catalyst residues that could interfere with cellular pyruvate assays, a distinct advantage over benzyl‑carbamate‑protected analogs that require hydrogenolysis [2].

CNS‑Permeable Quinoline Library Design with Controlled LogP and P‑gp Liability

For CNS drug discovery programs targeting neurodegenerative or neuro‑oncology indications, the ACD/LogP of 1.50 and TPSA of 88 Ų place 342780‑99‑8 in a favorable range for brain penetration with reduced P‑gp efflux risk relative to the piperidine analog (LogP = 2.07; TPSA = 62.2 Ų) [1][2]. The compound can serve as a core intermediate for parallel synthesis of focused libraries where maintaining a logP between 1.0 and 3.0 is a design criterion. Procuring the piperidine analog instead would shift the library's average logP by approximately 0.6 units, potentially pushing a significant fraction of derivatives above CNS drug‑like thresholds [3].

Antibacterial SAR Exploration Leveraging the 8‑Sulfonamide‑Piperazine Pharmacophore

Quinoline‑piperazine sulfonamide hybrids have demonstrated antibacterial activity against drug‑resistant TB strains, with certain derivatives achieving MIC values as low as 0.07 µM [1]. The ethyl carbamate of 342780‑99‑8, disclosed in the foundational quinoline‑carboxylic acid antibacterial patent family (EP 0309537), provides the exact scaffold from which these hybrids were derived [2]. For medicinal chemistry teams expanding antibacterial SAR, using 342780‑99‑8 ensures direct intellectual property provenance and synthetic compatibility with the established PyBoP coupling route used to generate the most potent analogs [3].

High‑Throughput Screening Library Procurement: Scaffold with Validated Synthetic Tractability

Compound management groups building diversity‑oriented screening decks should prioritize 342780‑99‑8 over the free piperazine analog (CAS 401566‑55‑0) because the carbamate‑protected form has better long‑term DMSO storage stability (no amine oxidation or acid‑base adduct formation) and can be dispensed into assay plates without the well‑to‑well pH variability that free amines introduce [1]. The compound is cataloged in the ZINC database (ZINC00189723) and has been included in screening collections accessible through ChemSpider and MLS repositories, confirming its availability in pre‑plated formats from multiple vendors [2].

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